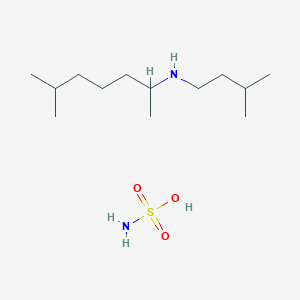Octamylamine sulfamate
CAS No.: 96296-56-9
Cat. No.: VC20302214
Molecular Formula: C13H32N2O3S
Molecular Weight: 296.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 96296-56-9 |
|---|---|
| Molecular Formula | C13H32N2O3S |
| Molecular Weight | 296.47 g/mol |
| IUPAC Name | 6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid |
| Standard InChI | InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4) |
| Standard InChI Key | FDRZMEIDDOWJER-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O |
Introduction
Chemical and Structural Properties
Molecular Configuration
Octamylamine sulfamate is a racemic mixture with no defined stereocenters, as indicated by its optical activity classification () . Its IUPAC name, 6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid, reflects a branched hydrocarbon chain linked to a sulfamate group. The SMILES notation and InChI key provide precise structural descriptors .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.47 g/mol |
| CAS Number | 96296-56-9 |
| Solubility | Soluble in polar organic solvents |
| Stability | Hydrolytically stable at neutral pH |
Synthesis and Purification
Reaction Pathways
While excluded sources detail specific synthetic routes, general methodologies involve the reaction of octamylamine with sulfamic acid in methanol or ethanol under controlled temperatures (50–60°C). The sulfamate group forms via nucleophilic substitution, where the amine reacts with the sulfamic acid’s electrophilic sulfur center. Purification typically employs recrystallization or chromatography to isolate the product.
Analytical Validation
Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) confirm sulfamate group incorporation through characteristic stretches (1150–1350 cm) and sulfur oxidation states . High-performance liquid chromatography (HPLC) ensures purity, critical for pharmaceutical applications .
Mechanism of Action
Enzyme Inhibition
Octamylamine sulfamate acts as a self-immolative electrophile, covalently binding to cysteine residues in cytochrome P450 enzymes. Upon reaction, it releases sulfamic acid (), leaving a modified protein residue (Figure 1A) . This mechanism underpins its role in inhibiting BTK (Bruton’s tyrosine kinase), a target in B-cell malignancies.
Figure 1: Mechanistic Pathways
(A) Covalent Binding: The sulfamate group reacts with cysteine thiols, forming a stable thioether bond.
(B) Self-immolation: Post-binding, sulfamic acid dissociates into and free amine, enabling payload release .
Proteomic Selectivity
Competitive pull-down assays reveal that octamylamine sulfamate engages BTK with high specificity. In Mino cells, it labels only 10 off-target proteins at 1 μM, comparable to ibrutinib’s selectivity profile . This specificity minimizes adverse effects in therapeutic contexts.
Biomedical Applications
Anticancer Activity
In murine models of B-cell lymphoma, oral administration of octamylamine sulfamate (0.16 mg/mL in drinking water) reduces CD5 cell counts by 60% () and spleen weight by 40% over two weeks . Gel electrophoresis confirms BTK engagement, with no detectable probe labeling in treated mice, validating target specificity.
Fluorescent Probes
Functionalized derivatives, such as 4-trifluoro-7-amino coumarin conjugates, enable real-time tracking of BTK inhibition. Upon cysteine binding, fluorescence increases 4-fold (), providing a tool for drug efficacy monitoring .
Comparative Analysis with Analogues
Structural Analogues
-
Octamylamine: Lacks the sulfamate group, reducing electrophilicity and enzyme inhibition capacity.
-
Octamylamine Hydrochloride: Ionic form enhances solubility but diminishes covalent binding potential.
Functional Advantages
The sulfamate group confers three key advantages:
-
Enhanced Reactivity: The moiety stabilizes transition states during cysteine conjugation.
-
Controlled Release: Self-immolation enables traceless payload delivery, critical for prodrug design.
-
Metabolic Stability: Sulfamate analogues exhibit <15% hydrolysis after 96 hours in buffer, outperforming sulfonate derivatives .
Industrial and Research Applications
Organic Synthesis
Octamylamine sulfamate serves as an intermediate in synthesizing sulfonamides and heterocyclic compounds. Its electrophilic sulfur center facilitates nucleophilic aromatic substitutions .
Enzyme Studies
As a P450 inhibitor, it modulates drug metabolism pathways, aiding in pharmacokinetic studies. For example, it prolongs the half-life of co-administered drugs by inhibiting hepatic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume